Tetracosanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanamide can be synthesized from lignoceric acid (tetracosanoic acid) through a series of chemical reactions. One common method involves the conversion of lignoceric acid to its corresponding acid chloride, followed by reaction with an amine to form the amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tetracosanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tetracosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain amides and their interactions with other molecules.
Biology: this compound is studied for its role in cell membrane structure and function, particularly in relation to sphingolipids.
Medicine: Research into its potential therapeutic applications includes its use as a biomarker for certain diseases and its role in cell signaling pathways.
Industry: It is used in the development of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
Tetracosanamide exerts its effects primarily through its interactions with cell membranes and sphingolipid metabolism. It can modulate the activity of enzymes involved in sphingolipid biosynthesis and degradation, affecting various cellular processes such as apoptosis, cell growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
N-Tetracosanoylphytosphingosine: Another ceramide analog with similar properties and applications.
Tetracosanoyl-sulfatide: A sulfatide derivative with distinct biological functions.
N-(1-hydroxydodecan-2-yl)tetracosanamide: A ceramide mimetic with a different sphingosine backbone.
Uniqueness
This compound is unique due to its specific long-chain structure, which allows it to interact with cell membranes and sphingolipid pathways in a distinct manner. This makes it particularly valuable in research focused on lipid metabolism and cell signaling .
Properties
IUPAC Name |
tetracosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H2,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYKUYSGARCXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571696 | |
Record name | Tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103212-81-3 | |
Record name | Tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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